

Spectroscopic and Mechanistic Insights into Psammaplysene B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a brominated tyrosine-derived metabolite originally isolated from a marine sponge of the Psammaplysilla genus. It, along with its analogue psammaplysene A, has garnered interest within the scientific community for its biological activity, particularly as an inhibitor of the nuclear export of the Forkhead box protein O1a (FOXO1a).[1][2] This activity positions psammaplysene B as a potential lead compound in the development of therapeutics targeting cellular pathways regulated by FOXO1a, which are often dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the spectroscopic data for psammaplysene B, detailed experimental protocols for its characterization, and a visualization of its known mechanism of action and synthetic workflow.

Spectroscopic Data

The structural elucidation of **psammaplysene B** has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key quantitative data obtained from the total synthesis of **psammaplysene B**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **Psammaplysene B** (500 MHz, CD₃OD)



| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|-------------------------|--------------|------------------------------|
| 2 | 7.34 | s | |
| 6 | 7.34 | S | _ |
| 7 | 6.49 | d | 15.5 |
| 8 | 6.94 | dt | 15.5, 7.0 |
| 10 | 3.49 | t | 7.0 |
| 11 | 2.74 | t | 7.0 |
| 1' | 7.31 | S | |
| 5' | 7.31 | S | _ |
| 7' | 3.51 | t | 7.0 |
| 8' | 2.90 | t | 7.0 |
| N-CH₃ | 3.14 | S | |
| N-CH ₃ | 2.33 | S | |

Table 2: ¹³C NMR Spectroscopic Data for **Psammaplysene B** (125 MHz, CD₃OD)



| Position | Chemical Shift (δ, ppm) | |
|-------------------|-------------------------|--|
| 1 | 134.8 | |
| 2 | 134.4 | |
| 3 | 115.8 | |
| 4 | 154.2 | |
| 5 | 115.8 | |
| 6 | 134.4 | |
| 7 | 125.1 | |
| 8 | 141.8 | |
| 9 | 168.4 | |
| 10 | 35.7 | |
| 11 | 52.1 | |
| 1' | 135.2 | |
| 2' | 133.8 | |
| 3' | 115.5 | |
| 4' | 153.9 | |
| 5' | 115.5 | |
| 6' | 133.8 | |
| 7' | 36.1 | |
| 8' | 61.8 | |
| N-CH ₃ | 42.9 | |
| N-CH₃ | 36.4 | |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Psammaplysene B



| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Calculated Mass |
|-----------------|-------------------------------|-----------------|-----------------|
| ESI+ | 812.8685 | C27H29Br4N3O3Na | 812.8685 |

Experimental Protocols

The following protocols are based on the methods reported for the total synthesis and characterization of **psammaplysene B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of 1D (1 H and 13 C) and 2D (COSY, HSQC, HMBC) NMR spectra to enable the complete and unambiguous assignment of all proton and carbon signals.

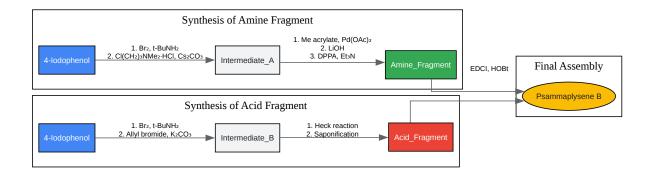
High-Resolution Mass Spectrometry (HRMS)

HRMS data were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions was measured. The high-resolution data allowed for the determination of the elemental composition of the molecule, confirming its molecular formula.

Visualizations Total Synthesis Workflow

The total synthesis of **psammaplysene B** provides a scalable route to access this natural product for further biological evaluation. The following diagram outlines the key transformations in the synthetic sequence.





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Caption: Key stages in the total synthesis of **psammaplysene B**.

Signaling Pathway Inhibition

Psammaplysene B has been identified as an inhibitor of the nuclear export of the transcription factor FOXO1a. This process is crucial in regulating cellular processes such as apoptosis and cell cycle arrest. The diagram below illustrates the proposed mechanism of action.

Caption: Psammaplysene B inhibits FOXO1a nuclear export.

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